Structural Differentiation: 3-Methoxy-1-Methyl Substitution vs. 3-Ethoxy-1-Ethyl Analog
The target compound features a 3-methoxy group and 1-methyl group on the pyrazole ring, compared to the 3-ethoxy and 1-ethyl substituents present in the closest commercially available analog (CAS 941913-96-2) . The methoxy group reduces steric bulk (Taft Es value: -0.55 for OMe vs. -0.75 for OEt) and alters electronic properties (Hammett σₚ: -0.27 for OMe vs. -0.24 for OEt), which can modulate hinge-region hydrogen bonding in kinase targets. This structural distinction is material because even single-atom changes at the pyrazole C-3 position have been shown to impact Aurora A inhibitory potency in the 12w chemotype class [1].
| Evidence Dimension | Pyrazole C-3 substituent steric bulk (Taft Es) |
|---|---|
| Target Compound Data | Methoxy (OMe): Es = -0.55 |
| Comparator Or Baseline | Ethoxy (OEt) analog: Es = -0.75 |
| Quantified Difference | ΔEs = 0.20 (36% less steric bulk) |
| Conditions | Computed from Taft steric parameters; no direct experimental comparison available |
Why This Matters
For kinase hinge-binding interactions, reduced steric bulk can improve accommodation within the adenine-binding pocket, potentially enhancing binding affinity; researchers evaluating pyrazole-4-carboxamides for kinase targets should not substitute the methoxy variant with the ethoxy variant without re-assaying.
- [1] Coumar MS, Leou JS, Shukla P, et al. J Med Chem. 2009;52(4):1050-1062. PMID: 19140666. View Source
